molecular formula C5H4BNO2S B3045154 (2-Cyanothiophen-3-yl)boronic acid CAS No. 1023595-18-7

(2-Cyanothiophen-3-yl)boronic acid

Cat. No. B3045154
CAS RN: 1023595-18-7
M. Wt: 152.97
InChI Key: RFWCHPVGCQCEQB-UHFFFAOYSA-N
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Description

“(2-Cyanothiophen-3-yl)boronic acid” is a boron-containing compound . Boronic acids have been widely used in a range of organic reactions, in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents .


Molecular Structure Analysis

The molecular formula of “(2-Cyanothiophen-3-yl)boronic acid” is C5H4BNO2S . The InChI code is 1S/C5H4BNO2S/c7-3-5-4 (6 (8)9)1-2-10-5/h1-2,8-9H .


Physical And Chemical Properties Analysis

“(2-Cyanothiophen-3-yl)boronic acid” has a molecular weight of 152.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 153.0055797 g/mol . The topological polar surface area is 92.5 Ų .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

(2-Cyanothiophen-3-yl)boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex. The resulting products find applications in pharmaceuticals, agrochemicals, and materials science .

Boronic Acid-Based Sensors

Due to its unique properties, (2-cyanothiophen-3-yl)boronic acid can serve as a building block for designing fluorescent or colorimetric sensors. These sensors can detect specific analytes (such as sugars, amino acids, or metal ions) based on the reversible binding of boronic acids to diols or other functional groups. Applications include glucose monitoring and environmental sensing .

Organic Synthesis and Medicinal Chemistry

Researchers use (2-cyanothiophen-3-yl)boronic acid as a versatile intermediate in the synthesis of complex organic molecules. It participates in C–C bond-forming reactions, enabling the construction of diverse molecular architectures. Medicinal chemists also explore its potential as a scaffold for drug development .

Materials Science and Polymer Chemistry

Boronic acids, including (2-cyanothiophen-3-yl)boronic acid, contribute to the design of functional materials. They can be incorporated into polymers, hydrogels, and supramolecular assemblies. Applications range from drug delivery systems to smart materials responsive to changes in pH or other environmental factors .

Electrochemical Devices and Energy Storage

Researchers investigate boronic acid derivatives for their electrochemical properties. These compounds can act as redox-active materials in batteries, supercapacitors, and fuel cells. Their reversible oxidation/reduction behavior makes them promising candidates for energy storage applications .

Photophysical Properties and Luminescent Materials

(2-Cyanothiophen-3-yl)boronic acid exhibits interesting photophysical properties, including fluorescence. Scientists explore its potential as a component in luminescent materials, such as OLEDs (organic light-emitting diodes) and sensors .

Safety and Hazards

“(2-Cyanothiophen-3-yl)boronic acid” should be stored at 4°C . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion, inhalation, and dust formation .

Future Directions

The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This approach paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

Mechanism of Action

properties

IUPAC Name

(2-cyanothiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCHPVGCQCEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299427
Record name B-(2-Cyano-3-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1023595-18-7
Record name B-(2-Cyano-3-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023595-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Cyano-3-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-cyanothiophen-3-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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